molecular formula C25H37N3O5 B1668160 BW A868C CAS No. 118675-50-6

BW A868C

Número de catálogo: B1668160
Número CAS: 118675-50-6
Peso molecular: 459.6 g/mol
Clave InChI: YZJVWSKJHGEIBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BW A868C is an imidazolidine-2,4-dione.

Mecanismo De Acción

BW A868C, also known as 4-Imidazolidineheptanoicacid, 3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxo-1-(phenylmethyl)-, 3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin, BW-A868C, or BWA868C, is a potent and selective antagonist of the DP prostanoid receptor .

Target of Action

The primary target of this compound is the DP prostanoid receptor . This receptor is sensitive to the naturally occurring prostanoid, PGD2 .

Mode of Action

This compound acts as a competitive antagonist at the DP prostanoid receptor . It competes with the natural ligand, PGD2, for binding to the receptor . This prevents PGD2 from exerting its effects, thereby inhibiting the downstream actions of the DP prostanoid receptor .

Biochemical Pathways

The DP prostanoid receptor is part of the prostanoid family of receptors, which are involved in a variety of physiological processes. These receptors couple to specific G proteins that initiate processes leading to the formation of second messengers such as cAMP, inositol trisphosphate, or diacylglycerol . By antagonizing the DP prostanoid receptor, this compound can influence these downstream signaling pathways .

Pharmacokinetics

This compound is soluble in DMSO at 30 mg/ml . .

Result of Action

This compound antagonizes the inhibition of platelet aggregation induced by PGD2 . It also competitively antagonizes PGD2-induced cAMP accumulation in embryonic bovine tracheal fibroblasts . The actions of this compound against other prostaglandin receptors (IP, EP1, EP2, TP, and FP) required up to 1,000-fold higher concentrations than those required for its effect on the DP-prostanoid receptor .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability can be affected by storage conditions . This compound should be stored desiccated at -20°C for optimal stability .

Análisis Bioquímico

Biochemical Properties

BW A868C interacts with the DP prostanoid receptor, a family of receptor proteins characterized by having seven transmembrane domains that couple to specific G proteins . These interactions initiate processes leading to the formation of the second messengers cAMP, inositol trisphosphate, or diacylglycerol . This compound presents a competitive antagonist profile against two structurally different agonists, BW245C and ZK118182 .

Cellular Effects

This compound influences cell function by interacting with the DP prostanoid receptor. It antagonizes the inhibition of platelet aggregation induced by PGD2 . It also competitively antagonizes PGD2-induced cAMP accumulation in embryonic bovine tracheal fibroblasts .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the DP prostanoid receptor. It behaves as a simple competitive antagonist in aggregation assays with washed human platelets . It antagonizes the inhibition of platelet aggregation induced by PGD2 with a potency similar to its inhibition of BW 245C- and PGD2-induced relaxation of rabbit jugular vein .

Temporal Effects in Laboratory Settings

It is known that this compound is soluble in DMSO at 30 mg/ml , suggesting that it can be readily used in various experimental setups.

Dosage Effects in Animal Models

It is known that this compound is a potent and selective DP prostanoid receptor antagonist , suggesting that it may have significant effects at low dosages.

Metabolic Pathways

This compound is involved in the metabolic pathways of prostaglandins and thromboxanes, which are metabolites of arachidonic acid . These compounds, together with this compound, comprise the prostanoids .

Subcellular Localization

Given its interaction with the DP prostanoid receptor, it is likely that it is localized in the cell membrane, where this receptor is typically found .

Actividad Biológica

BW A868C is a selective antagonist of the prostaglandin D2 (PGD2) receptor, specifically the DP1 receptor. This compound has been studied for its role in various biological processes, particularly in the context of neuronal injury, vasomotor activity, and inflammation. The following sections detail its biological activity through various studies and findings.

This compound functions primarily as a DP1 receptor antagonist. Prostaglandin D2 is involved in numerous physiological processes, including modulation of vascular tone, neurotransmission, and inflammatory responses. This compound's antagonistic properties can exacerbate certain conditions mediated by PGD2, such as neuronal cell death and vascular responses.

Key Research Findings

  • Neuronal Cell Death :
    • In studies involving primary neurons, this compound was shown to exacerbate PGD2-induced cell death. When neurons were treated with PGD2 along with this compound, there was a significant increase in cell death compared to controls without the antagonist .
    • This suggests that PGD2 may have protective roles against glutamate toxicity or ischemia-reperfusion injury through DP1 receptor activation, which is inhibited by this compound .
  • Vasomotor Activity :
    • Research on bovine coronary arteries indicated that PGD2 induces relaxation through endothelial mechanisms. This compound was used to assess the role of DP receptors in this process, demonstrating its potential impact on vascular function and blood flow regulation .
  • Inflammatory Response :
    • Studies have explored the polypharmacological approach of targeting multiple prostanoid receptors to manage inflammation. This compound's role as a DP1 antagonist may contribute to modulating inflammatory pathways influenced by PGD2 .

Data Table: Summary of Key Studies

Study ReferenceFocus AreaFindings
Neuronal InjuryThis compound exacerbates PGD2-induced neuronal cell death; suggests protective role of PGD2.
Vascular FunctionPGD2 relaxes coronary arteries; this compound used to study endothelial function and vasomotor response.
InflammationTargeting multiple prostanoid receptors may enhance anti-inflammatory effects; role of this compound highlighted.
Receptor CharacterizationThis compound shows partial agonist activity in cAMP assays; important for understanding receptor dynamics.

Case Studies

  • Neuronal Protection : In a controlled experiment with primary neurons exposed to hypoxic conditions, the presence of PGD2 significantly reduced cell death rates compared to those treated with this compound alone. This reinforces the notion that blocking DP1 receptors can lead to increased vulnerability in neuronal cells during stress conditions.
  • Vascular Studies : In vivo studies using animal models demonstrated that administration of this compound led to altered vascular responses when subjected to inflammatory stimuli, indicating its potential as a therapeutic target in managing vascular-related diseases.

Aplicaciones Científicas De Investigación

Key Findings:

  • BW A868C shifts the concentration-effect curves of PGD2 and BW245C in human washed platelets, demonstrating its antagonistic properties with a pKB value around 9.26 .
  • The compound does not significantly affect other prostaglandin receptors (IP, EP1, EP2, TP, FP) at concentrations up to 1,000 times higher than its affinity for the DP-receptor .

Applications in Platelet Aggregation Studies

This compound has been instrumental in elucidating the role of DP-receptors in platelet aggregation. Its use has led to significant insights into the mechanisms by which PGD2 influences platelet function.

Case Study:

In a study investigating human washed platelets, this compound was shown to effectively inhibit PGD2-mediated platelet aggregation. The concentration-effect curves indicated that this compound could displace the effects of agonists in a parallel manner, confirming its role as a competitive antagonist .

Study Findings pKB Value
Platelet Aggregation AssayInhibition of PGD2-induced aggregation9.26
Vascular Smooth Muscle RelaxationAntagonism of BW245C effects9.11

Vascular Applications

The effects of this compound on vascular smooth muscle have also been studied, particularly regarding its ability to modulate relaxation responses in vascular tissues.

Key Insights:

  • In rabbit jugular vein assays, this compound was shown to antagonize the relaxation effects induced by PGD2 and BW245C without affecting other vasodilatory pathways .
  • The compound's selectivity allows researchers to better understand the specific roles of DP-receptors in vascular physiology.

Therapeutic Potential

The selective action of this compound on DP-receptors opens avenues for therapeutic applications, particularly in conditions where modulation of platelet aggregation or vascular tone is desired.

Potential Applications:

  • Cardiovascular Diseases: Given its ability to inhibit platelet aggregation, this compound may have potential as a therapeutic agent in preventing thromboembolic events.
  • Asthma and Allergic Responses: Studies suggest that antagonism of PGD2 may play a role in modulating eosinophil and basophil activity, indicating potential applications in allergic conditions .

Propiedades

IUPAC Name

7-[1-benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O5/c29-22(20-13-7-4-8-14-20)17-26-28-21(15-9-1-2-10-16-23(30)31)24(32)27(25(28)33)18-19-11-5-3-6-12-19/h3,5-6,11-12,20-22,26,29H,1-2,4,7-10,13-18H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVWSKJHGEIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNN2C(C(=O)N(C2=O)CC3=CC=CC=C3)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922749
Record name 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118675-50-6
Record name BW 868C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118675-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BW A868C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118675506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BW A868C
Reactant of Route 2
BW A868C
Reactant of Route 3
Reactant of Route 3
BW A868C
Reactant of Route 4
BW A868C
Reactant of Route 5
BW A868C
Reactant of Route 6
BW A868C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.